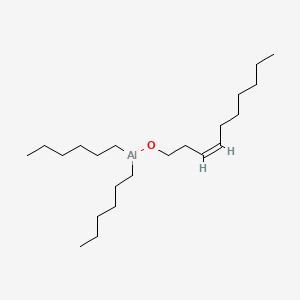

Aluminum, ((3Z)-3-decen-1-olato)dihexyl-

Description

Contextual Overview of Organoaluminum Reagents in Modern Chemical Synthesis

Organoaluminum reagents are powerful tools in organic synthesis, facilitating a wide array of chemical transformations. sigmaaldrich.commerckmillipore.com They are instrumental in forming new chemical bonds and developing novel technologies. sigmaaldrich.commerckmillipore.com Key applications include their use in carboalumination reactions, where they add across alkenes and alkynes, and in asymmetric conjugate additions. wikipedia.orgsigmaaldrich.com Furthermore, they react with carbonyl compounds to produce various alcohols. sigmaaldrich.commerckmillipore.com Industrially, organoaluminum compounds are crucial as catalysts in the polymerization of olefins, leading to the production of polyolefins like polyethylene. wikipedia.orgalfa-chemistry.com

Historical Development of Organoaluminum Alkoxides

The journey of organoaluminum chemistry began in 1859 with the discovery of the first organoaluminum compound, (C2H5)3Al2I3. wikipedia.orggoettingen-research-online.de However, the field remained relatively obscure until the 1950s. wikipedia.orgchemeurope.com The groundbreaking work of Karl Ziegler and his colleagues on the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization revolutionized the field, earning Ziegler a Nobel Prize. wikipedia.orggoettingen-research-online.de

The development of organoaluminum alkoxides is a direct extension of this work. These compounds are typically formed by the reaction of organoaluminum reagents with alcohols, as shown in the general reaction below:

AlR3 + ROH → (R2Al−OR)n + RH chemeurope.com

This reaction allows for the introduction of an oxygen-based ligand, modifying the reactivity and properties of the aluminum center. The controlled oxygenation of aluminum alkyls can also lead to the formation of aluminum alkoxides, and in some cases, unique alkylperoxide and oxoalkoxide compounds. nih.gov

Significance of Mixed Alkyl-Alkoxide Aluminum Compounds in Catalysis and Synthesis

Mixed alkyl-alkoxide aluminum compounds, which contain both a direct aluminum-carbon bond and an aluminum-oxygen-carbon linkage, possess a unique combination of properties that make them highly valuable in catalysis and synthesis. The presence of the alkoxide group can modulate the Lewis acidity and steric environment of the aluminum center, leading to enhanced reactivity and selectivity in various transformations.

These compounds have been investigated as intermediates in carbon-carbon bond formation and as precursors for polymerization catalysts. researchgate.net For instance, well-defined dialkylaluminum alkoxides have been used as model complexes to study the initiation and propagation steps in the ring-opening polymerization of cyclic esters. researchgate.net Cationic alkyl- and alkoxide-aluminum complexes have also been synthesized and studied for their reactivity with lactones and lactides, demonstrating the influence of the ligand type on the polymerization behavior. nih.gov The interplay between the alkyl and alkoxide groups can be tailored to achieve specific catalytic outcomes.

Specific Research Significance of Dihexylaluminum ((3Z)-3-decen-1-olato) and Related Species

While extensive research on Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is not widely published, its structure suggests significant research potential within the established framework of organoaluminum chemistry. As a mixed alkyl-alkoxide species, it combines the features of a dihexylaluminum moiety with a long-chain unsaturated alkoxide.

The dihexylaluminum portion provides the characteristics of a typical alkylaluminum, including reactivity towards electrophiles and potential as a polymerization co-catalyst. The ((3Z)-3-decen-1-olato) ligand introduces several key features:

A long hydrocarbon chain: This can enhance solubility in nonpolar organic solvents, which is often advantageous in homogeneous catalysis.

An internal cis-alkene: The double bond within the alkoxide ligand could potentially participate in intramolecular reactions or influence the coordination sphere of the aluminum center. It could also be a site for further functionalization.

An alkoxide linkage: This modifies the electronic properties of the aluminum center compared to a simple trialkylaluminum.

Given these features, the research significance of this compound and related species likely lies in their potential application as:

Specialty catalysts or co-catalysts in olefin polymerization, where the long-chain alkoxide might influence the properties of the resulting polymer.

Precursors for the synthesis of functionalized materials , where the unsaturated alkoxide can be chemically modified.

Model systems for studying the influence of complex alkoxide ligands on the reactivity of organoaluminum compounds.

The table below provides some of the basic chemical properties of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- .

| Property | Value |

| Chemical Name | Aluminum, ((3Z)-3-decen-1-olato)dihexyl- |

| CAS Number | 68892-18-2 |

| Molecular Formula | C22H45AlO |

| Molecular Weight | 352.578 g/mol |

| European Community (EC) Number | 272-601-8 |

Data sourced from LookChem lookchem.com

Further investigation into the synthesis and reactivity of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- would be necessary to fully elucidate its specific applications and contributions to the field of organoaluminum chemistry.

Properties

CAS No. |

68892-18-2 |

|---|---|

Molecular Formula |

C22H45AlO |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

[(Z)-dec-3-enoxy]-dihexylalumane |

InChI |

InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7-;;; |

InChI Key |

UUZQZFYFIKBACX-IRYVOTIRSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCO[Al](CCCCCC)CCCCCC |

Canonical SMILES |

CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Organoaluminum 3z 3 Decen 1 Olato Dihexyl

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organoaluminum compounds in solution. Both ¹H and ¹³C NMR provide information about the organic ligands, while ²⁷Al NMR offers direct insight into the coordination environment of the aluminum center.

In the case of Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the ¹H NMR spectrum would be expected to show distinct signals for the dihexyl and the (3Z)-3-decen-1-olato ligands. The protons of the hexyl groups would appear in the aliphatic region, typically between 0.8 and 1.6 ppm. The protons of the decenolate ligand would exhibit more complex splitting patterns, with the vinylic protons appearing in the range of 5.2-5.6 ppm, characteristic of a Z-configured double bond.

¹³C NMR spectroscopy would further confirm the carbon framework of the ligands. The ²⁷Al NMR spectrum is particularly informative about the coordination state of the aluminum atom. For a tetracoordinated aluminum center, a relatively broad signal is typically observed in the range of 150-200 ppm. Any significant deviation from this range could suggest a different coordination number, possibly due to intermolecular association. Organoaluminum compounds are known to participate in dynamic equilibria in solution, which can be studied by variable-temperature NMR experiments. wikipedia.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for Aluminum, ((3Z)-3-decen-1-olato)dihexyl- in C₆D₆

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Al-CH₂- (hexyl) | ~0.5 (t) | ~28.0 |

| -(CH₂)₄- (hexyl) | 1.2-1.6 (m) | 23.0, 25.5, 32.0, 33.5 |

| -CH₃ (hexyl) | ~0.9 (t) | ~14.0 |

| Al-O-CH₂- | ~3.8 (t) | ~65.0 |

| =C-CH₂-CH₂-O- | ~2.3 (q) | ~30.0 |

| -CH=CH- | 5.3-5.5 (m) | ~125.0, ~132.0 |

| -(CH₂)₄- (decenyl) | 1.2-1.4 (m) | 22.5, 29.0, 31.5, 32.5 |

Note: This is a representative dataset. Actual chemical shifts and multiplicities may vary.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and probing the nature of the metal-ligand bond. In Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the IR spectrum would be dominated by the vibrational modes of the hydrocarbon chains.

Key diagnostic bands would include the C-H stretching vibrations of the alkyl and alkenyl groups in the region of 2850-3000 cm⁻¹. The C=C stretching vibration of the Z-alkene in the decenolate ligand would be expected to appear around 1650 cm⁻¹. A crucial region of the spectrum is the fingerprint region, where the Al-O stretching and bending vibrations occur. The Al-O stretching frequency, typically found in the range of 600-800 cm⁻¹, can provide information about the coordination environment of the aluminum atom. scite.aimdpi.com Changes in the position and intensity of this band can indicate the formation of dimers or higher oligomers through oxygen bridges.

Table 2: Expected Infrared Absorption Bands for Aluminum, ((3Z)-3-decen-1-olato)dihexyl-

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2850-3000 | C-H stretching (alkyl and alkenyl) |

| ~1650 | C=C stretching (Z-alkene) |

| ~1460 | C-H bending (methylene) |

| ~1380 | C-H bending (methyl) |

| 1050-1150 | C-O stretching |

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organoaluminum compounds. However, the high reactivity of the Al-C bond towards hydrolysis presents a significant challenge in obtaining reliable data. uvic.ca Specialized sample handling and ionization techniques are often required. uvic.ca

For Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the molecular ion peak [M]⁺ would be expected at m/z 352.58. However, due to the lability of the ligands, the molecular ion may not always be observed. Common fragmentation patterns for organoaluminum compounds involve the loss of alkyl groups. rsc.org Therefore, prominent peaks corresponding to [M - C₆H₁₃]⁺ and [M - 2(C₆H₁₃)]⁺ would be anticipated. The PubChem database provides predicted m/z values for various adducts of this compound. uni.lu

Table 3: Predicted Mass Spectrometry Data for Aluminum, ((3Z)-3-decen-1-olato)dihexyl-

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 353.33586 |

| [M+Na]⁺ | 375.31780 |

| [M-H]⁻ | 351.32130 |

| [M]⁺ | 352.32803 |

Data sourced from PubChem. uni.lu

It is common for organoaluminum compounds to form dimers or higher aggregates in the solid state, where the aluminum centers are bridged by ligands to achieve a higher coordination number. wikipedia.org In the case of this aluminum alkoxide, it is plausible that it could exist as a dimer with bridging decenolate ligands. This would result in a five-coordinate aluminum center. electrochem.org The X-ray analysis would precisely measure the Al-O and Al-C bond lengths, as well as the geometry around the aluminum atom, confirming whether it is, for example, trigonal bipyramidal or square pyramidal in a dimeric form.

Analysis of the Aluminum Coordination Environment

The coordination number and geometry of the aluminum center in organoaluminum compounds are critical factors that dictate their reactivity.

Several factors influence the coordination environment around the aluminum atom in its complexes. These include the size of the central metal ion, steric interactions between the ligands, and electronic interactions. uni-siegen.de

The aluminum ion (Al³⁺) has a high charge density, which allows it to coordinate with multiple ligands. pearson.com In Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the aluminum is formally in the +3 oxidation state. The coordination number is influenced by the steric bulk of the ligands. libretexts.orglibretexts.org The dihexyl groups and the (3Z)-3-decen-1-olato ligand are relatively bulky, which might favor a lower coordination number in the monomeric state, likely three or four. However, the oxygen atom of the alkoxide ligand possesses lone pairs of electrons that can readily form bridging bonds with another aluminum center, leading to dimerization or oligomerization and an increase in the coordination number to five or even six. fsu.edu The interplay between the steric demands of the ligands and the tendency of the aluminum to achieve a higher coordination state determines the final structure.

Influence of Dihexyl and (3Z)-3-decen-1-olato Ligands on Steric and Electronic Properties

The steric and electronic characteristics of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- are significantly dictated by the nature of its constituent ligands: the two hexyl groups and the (3Z)-3-decen-1-olato group. These ligands modulate the reactivity, structure, and supramolecular chemistry of the aluminum center.

The dihexyl ligands, being saturated alkyl chains, primarily contribute to the steric bulk of the molecule. The length and flexibility of the hexyl chains create a sterically crowded environment around the aluminum atom. This steric hindrance plays a crucial role in influencing the coordination number of the aluminum center, which generally prefers to be three- or four-coordinate. wikipedia.org In the monomeric state, the aluminum atom is three-coordinate, rendering it a potent Lewis acid due to its incomplete electron octet. chemeurope.com The bulky nature of the hexyl groups can, to some extent, kinetically stabilize this electron-deficient center by impeding the approach of other molecules. However, compared to more branched or bulkier alkyl groups like tert-butyl, straight-chain hexyl groups offer moderate steric protection. libretexts.org

Electronically, the hexyl groups are simple alkyl ligands that form sigma bonds with the aluminum atom. These Al-C bonds are polarized towards carbon, making the carbon atom a nucleophilic center. alfa-chemistry.com The electron-donating nature of the alkyl groups increases the electron density on the aluminum atom, although not sufficiently to fully satisfy its Lewis acidity.

The (3Z)-3-decen-1-olato ligand introduces more complex electronic and steric features. The ten-carbon chain with a cis-double bond at the 3-position adds significant steric bulk. The geometry of the (Z)-alkene linkage results in a bent conformation of the chain, which can further influence the packing of these molecules in the solid state or in solution.

Electronically, the alkoxide oxygen atom is a hard, anionic donor that forms a strong covalent bond with the aluminum center. This Al-O bond is significantly polarized, with the oxygen atom bearing a partial negative charge. The oxygen atom also possesses lone pairs of electrons, which are crucial for the molecule's aggregation behavior through the formation of bridging bonds. researchgate.net The presence of the double bond in the decenyl chain is a key feature. While it is relatively distant from the aluminum center, its π-electron cloud could potentially engage in weak intramolecular interactions, although this is less common in simple organoaluminum alkoxides. The primary electronic effect of this ligand is the strong electron donation from the alkoxide oxygen to the Lewis acidic aluminum center.

| Ligand | Key Steric Features | Key Electronic Features |

| Dihexyl | - Two straight-chain C6 alkyl groups- Moderate steric hindrance- Flexible chains | - Sigma-donating alkyl groups- Polarized Al-C bond |

| (3Z)-3-decen-1-olato | - Long C10 chain with a cis-double bond- Bent conformation due to (Z)-alkene- Significant steric bulk | - Hard anionic oxygen donor- Strong, polarized Al-O bond- Oxygen lone pairs available for bridging |

Supramolecular Organization and Aggregation Phenomena

Organoaluminum compounds, particularly those with Lewis acidic three-coordinate aluminum centers, exhibit a strong tendency to form supramolecular assemblies through aggregation. wikipedia.org This behavior is driven by the aluminum atom's propensity to achieve a more stable, electron-satisfied, four-coordinate geometry. wikipedia.org

Dimerization and Oligomerization Tendencies of Organoaluminum Alkoxides

Organoaluminum alkoxides, such as Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, generally exist as dimers or higher oligomers in non-coordinating solvents and in the solid state. farabi.university The driving force for this association is the formation of alkoxide bridges between two or more aluminum centers. In a dimeric structure, the oxygen atom of the alkoxide ligand on each aluminum atom coordinates to the neighboring aluminum atom, forming a central four-membered Al₂O₂ ring. researchgate.net This results in each aluminum atom achieving a more stable tetrahedral, four-coordinate geometry.

The degree of oligomerization (n in [(R₂AlOR')ₙ]) is highly dependent on the steric bulk of the alkyl (R) and alkoxide (R') groups. With less bulky ligands, higher degrees of aggregation, such as trimers and tetramers, can be observed, often featuring more complex cyclic or cage-like structures. For Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the presence of two hexyl groups and a decenyl chain introduces significant steric hindrance. While dimerization is highly probable, the formation of higher oligomers would be sterically less favorable. The dynamic nature of these aggregates is also a key feature, with equilibria often existing between different oligomeric forms in solution. wikipedia.org

| Degree of Aggregation | Common Structural Motif | Influence of Ligand Bulk |

| Monomer | Three-coordinate Al center | Favored by very bulky ligands |

| Dimer | Four-membered Al₂O₂ ring | Common for moderately bulky ligands |

| Trimer/Tetramer | Larger cyclic or cage structures | Favored by less bulky ligands |

Ligand Bridging Effects on Molecular Association

The formation of supramolecular structures in organoaluminum alkoxides is mediated by ligand bridging. The alkoxide ligand is an excellent bridging group due to the presence of lone pairs on the oxygen atom that can be donated to a second Lewis acidic aluminum center. researchgate.net This results in the formation of a µ₂-alkoxide bridge, where the oxygen atom is shared between two aluminum atoms.

In the case of Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the (3Z)-3-decen-1-olato ligand would act as the bridging ligand, leading to the formation of a dimeric structure with a central [Al(μ-O)]₂ core. The two hexyl groups on each aluminum atom would remain as terminal ligands. The strength of the Al-O-Al bridge is considerable, making these dimeric structures quite stable.

While alkoxide bridging is the most common and stable form of association for this class of compounds, the possibility of alkyl bridging, as seen in trialkylaluminum compounds like trimethylaluminum (B3029685), should be considered. libretexts.org However, the tendency for bridging follows the general trend: alkoxide > halide > hydride > alkyl. libretexts.org Therefore, in a molecule containing both alkyl and alkoxide ligands, the alkoxide will preferentially act as the bridging group. The steric bulk of the hexyl groups would also disfavor their participation in a bridging role compared to smaller alkyl groups like methyl or ethyl. libretexts.org

The (3Z)-3-decen-1-olato ligand's conformation, influenced by the cis-double bond, could also affect the geometry of the resulting dimer and the packing of these dimeric units in the solid state. The flexible nature of the hexyl and decenyl chains would likely result in a complex and potentially disordered solid-state structure.

Mechanistic Investigations of Reactivity Pathways for Aluminum, 3z 3 Decen 1 Olato Dihexyl

Lewis Acidity and Electrophilic Activation in Organoaluminum Chemistry

The trivalent aluminum center in organoaluminum compounds is electron-deficient, possessing a vacant p-orbital, which imparts significant Lewis acidic character. wikipedia.orgchemeurope.com This acidity is a dominant feature of their chemistry, driving interactions with a wide array of Lewis bases and enabling the activation of electrophilic substrates. alfa-chemistry.com

In its monomeric form, the aluminum atom in Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is coordinatively unsaturated. This high Lewis acidity promotes the formation of adducts with Lewis bases (donor molecules) such as ethers, amines, and phosphines. alfa-chemistry.com The coordination of a donor molecule to the aluminum center results in the formation of a tetracoordinate aluminum species, which is electronically more saturated and often exhibits modified reactivity compared to the parent triorganoaluminum compound. chemeurope.com This adduct formation is a reversible equilibrium process, with the stability of the adduct depending on the steric bulk and electronic properties of both the organoaluminum compound and the donor molecule.

Table 1: Representative Adduct Formation with Aluminum, ((3Z)-3-decen-1-olato)dihexyl-

| Donor Molecule | Adduct Structure | Coordination Number of Al |

|---|---|---|

| Tetrahydrofuran (THF) | [((3Z)-3-decen-1-olato)dihexyl-Al(THF)] | 4 |

| Pyridine | [((3Z)-3-decen-1-olato)dihexyl-Al(Py)] | 4 |

| Triethylamine (Et₃N) | [((3Z)-3-decen-1-olato)dihexyl-Al(NEt₃)] | 4 |

The Lewis acidity of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is pivotal in its ability to activate polar functional groups, most notably carbonyl compounds. nih.gov Coordination of the carbonyl oxygen to the aluminum center enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This activation is the preliminary step in numerous organoaluminum-mediated reactions, including alkylations, reductions, and aldol-type reactions. sigmaaldrich.com The interaction between the organoaluminum compound and the carbonyl substrate can range from a transient coordination to the formation of a stable complex, depending on the specific reactants and reaction conditions. This electrophilic activation is a key principle in many carbon-carbon bond-forming reactions. masterorganicchemistry.com

Reactivity at the Unsaturated (3Z)-3-decen-1-olato Ligand Moiety

The presence of a carbon-carbon double bond in the (3Z)-3-decen-1-olato ligand introduces an additional layer of reactivity to the molecule. This unsaturated moiety can participate in a variety of transformations, either mediated by the aluminum center or by external reagents.

The alkenyl group within the ligand can undergo functionalization reactions. While the direct reactivity of the double bond may be influenced by its coordination to the aluminum center, it can still be a site for electrophilic attack. More significantly, related alkenylaluminum compounds are known to undergo a range of valuable transformations. wikipedia.org For instance, carboalumination, the addition of an Al-C bond across a double or triple bond, is a powerful tool in organic synthesis. wikipedia.org Although this typically refers to the reaction of an organoaluminum reagent with a separate unsaturated substrate, the principles can be extended to understand the potential reactivity of the ligand itself. Furthermore, alkenylaluminum species can undergo transmetalation with other metals, opening up avenues for cross-coupling reactions. organicreactions.org

Table 2: Potential Functionalization Reactions of the Alkenyl Ligand

| Reagent | Reaction Type | Product Type |

|---|---|---|

| I₂ | Halogenation | Iodo-functionalized decenol |

| H₂O/H⁺ | Hydrolysis/Protonolysis | (3Z)-3-decen-1-ol |

| R-ZnX/Pd catalyst | Cross-coupling | Alkylated decenol derivative |

The proximity of the carbon-carbon double bond to the aluminum-oxygen bond in the (3Z)-3-decen-1-olato ligand creates the potential for intramolecular reactions. Under certain conditions, such as thermal or catalytic activation, intramolecular cyclization could occur. nih.gov For example, an intramolecular hydroalumination, where an Al-H bond (if present, or formed in situ) adds across the double bond, would lead to a cyclic aluminum alkoxide. While less common for simple alkoxides, such cyclizations are well-documented for related systems with strategically placed unsaturation. nih.gov Rearrangement processes, although less predictable, are also a possibility, driven by the formation of more thermodynamically stable isomers.

Transformations Involving Aluminum-Carbon Bonds

The dihexyl groups attached to the aluminum atom are a source of nucleophilic carbon. The Al-C bond is polarized towards carbon, rendering the hexyl groups basic and nucleophilic. wikipedia.org This property is central to the role of organoaluminum compounds as alkylating agents. These Al-C bonds can react with a wide range of electrophiles. For example, protonolysis with acids (including water and alcohols) leads to the formation of hexane (B92381) and the corresponding aluminum hydroxide (B78521) or alkoxide. chemeurope.com The hexyl groups can also be transferred to other atoms, such as carbon (in reactions with carbonyls or alkyl halides) or metals (in transmetalation reactions). The reactivity of the Al-C bonds is influenced by the nature of the third ligand on the aluminum, in this case, the (3Z)-3-decen-1-olato group.

Alkyl Group Exchange and Transfer Reactions

Alkyl group exchange is a characteristic feature of organoaluminum compounds. For species like Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, this can occur through intermolecular exchange of the hexyl groups between two aluminum centers. This process is often rapid and can proceed through the formation of dimeric or oligomeric structures, where the alkoxide or alkyl groups act as bridging ligands.

The generally accepted mechanism for alkyl group exchange in trialkylaluminum compounds involves a dissociative process where a dimeric species breaks into reactive monomers. However, for diorganoaluminum alkoxides, the exchange can also be facilitated by the formation of bridged intermediates. In a hypothetical exchange reaction involving two molecules of ((3Z)-3-decen-1-olato)dihexylaluminum, the alkoxide oxygen atoms could bridge the two aluminum centers, bringing the hexyl groups into proximity and allowing for their transfer.

Table 1: Postulated Intermediates in Alkyl Group Exchange

| Intermediate Species | Description | Role in Exchange |

| Dimeric Aluminum Alkoxide | Two aluminum centers bridged by two alkoxide ligands. | Facilitates the close approach of the aluminum centers. |

| Monomeric Aluminum Alkoxide | A single, coordinatively unsaturated aluminum center. | Potentially more reactive towards exchange with other aluminum species. |

The rate of this exchange is influenced by several factors, including the steric bulk of the alkyl and alkoxide groups, the solvent, and the temperature. While specific kinetic data for Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is not available, studies on similar systems suggest that the activation energy for such processes can be relatively low. For instance, the exchange of methyl groups between two aluminum centers in some dinuclear aluminum complexes has been studied, revealing the dynamic nature of these systems.

Insertion Reactions of Unsaturated Molecules (e.g., Olefins, Alkynes, Small Molecules)

The insertion of unsaturated molecules into the aluminum-carbon bond is a cornerstone of organoaluminum reactivity. For Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, both olefins and alkynes can potentially insert into the Al-hexyl bonds. This reaction, known as carboalumination, results in the formation of a new, longer-chain alkyl group attached to the aluminum center. wikipedia.org

The mechanism of olefin insertion is believed to proceed through the coordination of the unsaturated molecule to the Lewis acidic aluminum center, followed by the migratory insertion of the alkyl group to one of the carbons of the double or triple bond. The presence of the ((3Z)-3-decen-1-olato) ligand could influence the regioselectivity and stereoselectivity of this insertion process due to its steric and electronic properties.

The insertion of small molecules like carbon dioxide is also a plausible reaction pathway. The reaction of trialkylaluminum compounds with CO2 is known to yield aluminum carboxylates. wikipedia.org By analogy, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- would be expected to react with CO2, leading to the insertion of CO2 into one of the Al-hexyl bonds to form a dihexylaluminum hexylcarboxylate derivative.

Cross-Reactions with Other Organometallic Species

Transmetalation Reactions with Transition Metal Complexes

Transmetalation, the transfer of a ligand from one metal to another, is a crucial step in many catalytic cycles. Organoaluminum compounds are widely used as alkylating agents for transition metals in this context. Aluminum, ((3Z)-3-decen-1-olato)dihexyl- can participate in transmetalation reactions with various transition metal complexes, such as those of titanium and zirconium. mdpi.com

In a typical reaction, one or both of the hexyl groups from the aluminum center would be transferred to the transition metal, displacing a halide or another ligand. The driving force for this reaction is often the formation of a more stable aluminum species, such as a diorganoaluminum halide, and the generation of a catalytically active transition metal-alkyl species. The alkoxide ligand is likely to remain on the aluminum center, although its participation in bridging interactions between the aluminum and the transition metal cannot be ruled out.

Table 2: Potential Transmetalation Reactions

| Reactants | Products | Significance |

| Aluminum, ((3Z)-3-decen-1-olato)dihexyl- + TiCl4 | (Hexyl)TiCl3 + ((3Z)-3-decen-1-olato)dihexylaluminum chloride | Formation of a titanium-alkyl complex, a precursor for Ziegler-Natta polymerization. |

| Aluminum, ((3Z)-3-decen-1-olato)dihexyl- + Cp2ZrCl2 | Cp2Zr(Hexyl)Cl + ((3Z)-3-decen-1-olato)dihexylaluminum chloride | Generation of a zirconocene (B1252598) alkyl complex for olefin polymerization. |

The mechanism of transmetalation can be complex, potentially involving the formation of bridged bimetallic intermediates. For instance, a chloride ligand from the transition metal could bridge to the aluminum center, facilitating the transfer of the hexyl group.

Cooperative Catalysis Involving Organoaluminum Components

In the realm of olefin polymerization, organoaluminum compounds often play a dual role as both co-catalysts and scavengers. As a co-catalyst, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- can activate a transition metal pre-catalyst, typically a titanium or zirconium complex, by alkylating it and generating a cationic, coordinatively unsaturated active species. nih.govnih.gov

The mechanism of activation often involves the abstraction of a ligand (e.g., a chloride) from the transition metal by the Lewis acidic aluminum center, leading to the formation of a cationic transition metal alkyl complex and an aluminate anion. This ion pair is the active species in the polymerization process. The organoaluminum compound also acts as a scavenger, reacting with impurities such as water and oxygen that would otherwise deactivate the catalyst.

The ((3Z)-3-decen-1-olato) ligand could potentially influence the properties of the resulting catalyst system, for example, by affecting the solubility of the aluminum species or by modifying the Lewis acidity of the aluminum center.

Fundamental Mechanistic Studies

Kinetic Analysis of Reaction Rates and Rate Laws

Detailed kinetic studies on Aluminum, ((3Z)-3-decen-1-olato)dihexyl- are not documented. However, insights can be drawn from studies on related organoaluminum compounds. For instance, the kinetics of the addition of trimethylaluminum (B3029685) to 1-octene (B94956) have been investigated. rsc.org These studies revealed that the reaction is inhibited by the dimerization of the aluminum alkyl, indicating that the monomeric form is the reactive species. rsc.org

A plausible rate law for the insertion of an olefin (Olefin) into an Al-hexyl bond of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- (AlR2OR') would likely be first order in the monomeric aluminum species and first order in the olefin:

Rate = k [AlR2OR'] [Olefin]

Table 3: Factors Influencing Reaction Rates

| Factor | Expected Effect on Rate | Rationale |

| Temperature | Increase | Provides the necessary activation energy for bond breaking and formation. |

| Olefin Concentration | Increase | Higher concentration of the reactant leads to more frequent collisions with the aluminum complex. |

| Solvent Polarity | Variable | The effect would depend on the specific mechanism and the polarity of the transition state. |

| Steric Hindrance | Decrease | Bulky substituents on the aluminum or the olefin can hinder the approach of the reactants. |

Further experimental work, including spectroscopic monitoring of reaction progress and determination of reaction orders, would be necessary to establish the precise rate laws and mechanisms for the reactions of Aluminum, ((3Z)-3-decen-1-olato)dihexyl-.

Elucidation of Elementary Steps and Transition States

Due to the specific and complex nature of Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, dedicated mechanistic studies detailing its reactivity pathways are not extensively available in peer-reviewed literature. However, a comprehensive understanding of its probable elementary steps and transition states can be constructed by drawing analogies from well-studied reactions of related organoaluminum compounds, particularly dialkylaluminum alkoxides and their roles in processes such as hydroalumination and carboalumination. wikipedia.orgwikipedia.org The reactivity of this compound is primarily dictated by the Lewis acidic aluminum center, the polarity of the Al-C and Al-O bonds, and the presence of a C=C double bond within the alkoxide ligand.

Key reaction pathways likely involve the coordination of a substrate to the aluminum center, followed by migratory insertion into either an aluminum-carbon or aluminum-oxygen bond. The transition states for these processes are generally conceived as four-centered, involving a concerted bond-breaking and bond-forming sequence. wikipedia.orgacs.org

Hypothesized Elementary Steps:

Lewis Acidic Activation: The initial step in many reactions involving this aluminum alkoxide is the coordination of a Lewis basic substrate (e.g., an alkene, alkyne, or carbonyl compound) to the electron-deficient aluminum center. This activation step lowers the energy barrier for subsequent reactions.

Migratory Insertion: Following coordination, the reaction can proceed via migratory insertion.

Carboalumination: An external alkene or alkyne could insert into one of the Al-hexyl bonds. This would proceed through a four-membered ring transition state, leading to the formation of a new, longer-chain aluminum alkoxide. wikipedia.org

Intramolecular Hydroalumination (Hypothetical): While the parent compound is not a hydride, reactions could be initiated that lead to intermediate hydride species. More plausibly, the double bond within the ((3Z)-3-decen-1-olato) ligand could, under certain conditions (e.g., thermal stress or in the presence of a co-catalyst), interact with the aluminum center or one of the hexyl groups. A concerted mechanism involving a four-centered transition state is the most likely pathway for such transformations. wikipedia.org

σ-Bond Metathesis: In reactions with compounds containing acidic protons (e.g., terminal alkynes or primary/secondary amines), a σ-bond metathesis pathway is plausible. This would involve the exchange of a hexyl group with the acidic proton via a concerted transition state, releasing hexane as a byproduct. ed.ac.uk

Transition State Analysis from Analogous Systems:

Computational studies on the hydroalumination of alkenes and alkynes by dialkylaluminum hydrides provide critical insights into the likely transition states for reactions involving Aluminum, ((3Z)-3-decen-1-olato)dihexyl-. acs.orgresearchgate.net These studies consistently point to a four-centered transition state for the concerted addition of the Al-H bond across the π-system.

By analogy, the transition state for the insertion of an alkene (like ethylene) into an Al-hexyl bond of the title compound would involve a planar, four-membered ring structure where the alkene π-bond and the Al-C σ-bond are broken and new Al-C and C-C σ-bonds are formed simultaneously.

The table below summarizes theoretical data for the hydroalumination of ethylene (B1197577) by a model aluminum hydride, which serves as a proxy for understanding the energetic demands of related insertion reactions.

| Reaction Pathway | Parameter | Calculated Value (kcal/mol) |

| Hydroalumination of Ethylene | Activation Energy (Ea) | 8.5 - 12.0 |

| Reaction Enthalpy (ΔH) | -25.0 to -30.0 | |

| Data derived from computational studies on simplified AlH3 or R2AlH systems. |

This interactive table provides representative values from theoretical studies on analogous systems to illustrate the energetics of elementary steps relevant to organoaluminum reactivity.

Furthermore, the stereochemistry of the ((3Z)-3-decen-1-olato) ligand, with its cis-configured double bond, could influence the regioselectivity and stereoselectivity of reactions, particularly in intramolecular processes or polymerization catalysis. The coordination of the internal double bond to the aluminum center could favor specific reaction geometries and transition states, although this remains a subject for detailed computational investigation. wikipedia.org

Computational and Theoretical Chemistry of Organoaluminum Alkoxide Complexes

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and bonding in organoaluminum compounds. These methods provide insights into the distribution of electrons and the nature of the chemical bonds, which are key determinants of the molecule's behavior.

The bonding in organoaluminum alkoxides is characterized by highly polarized covalent bonds due to the significant difference in electronegativity between aluminum and the carbon and oxygen atoms it is bonded to.

Al-C Bond: The aluminum-carbon bond in dihexylaluminum moieties is best described as a polar covalent bond. wikipedia.org Computational analyses consistently show a significant polarization, with the aluminum atom bearing a partial positive charge (δ+) and the carbon atom a partial negative charge (δ-). researchgate.net This inherent polarity makes the alkyl carbon atom nucleophilic and basic. wikipedia.org The Al-C bond is weaker than the Al-O bond, a factor that plays a crucial role in many reactions where the alkyl groups act as reagents.

Al-O Bond: The aluminum-oxygen bond in the alkoxide group is a strong, highly polarized covalent bond. The greater electronegativity of oxygen compared to carbon results in a more pronounced charge separation in the Al-O bond than in the Al-C bond. This strong interaction is a defining feature of aluminum alkoxides. In the absence of significant steric hindrance, this polarity often leads to the formation of dimeric or oligomeric structures where alkoxide groups bridge two or more aluminum centers. acs.org

Table 1: Representative Bond Characteristics in Organoaluminum Alkoxides Note: These are typical values derived from computational studies of analogous compounds, not experimental data for the specific title compound.

| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) | Description |

| Al-C | 2.0 - 2.2 | 60 - 70 | Polar covalent, moderate strength |

| Al-O | 1.7 - 1.8 | 100 - 120 | Strong, highly polarized covalent |

Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify the charge distribution within the molecule. For a compound like Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the aluminum center is predicted to be a significant electrophilic site.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. researchgate.net

LUMO: In organoaluminum complexes, the LUMO is typically localized on the aluminum atom. researchgate.net This reflects the Lewis acidic nature of the three-coordinate aluminum center, making it susceptible to attack by electron donors (nucleophiles). The energy of the LUMO can indicate the strength of the Lewis acidity.

HOMO: The HOMO is generally associated with the more electron-rich parts of the molecule, such as the oxygen atom of the alkoxide or the π-system of the decenyl double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Characteristics Based on general principles from computational studies of similar organoaluminum compounds.

| Orbital | Primary Location of Electron Density | Implication for Reactivity |

| LUMO | Aluminum (Al) center | Site for nucleophilic attack; Lewis acidic character |

| HOMO | Oxygen (O) atom of the alkoxide, C=C bond | Site for electrophilic attack; nucleophilic/basic character |

Prediction of Molecular Geometries and Conformational Landscapes

Quantum chemical calculations are highly effective in predicting the three-dimensional structures of molecules, including bond lengths, bond angles, and dihedral angles. libretexts.org For Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the aluminum center is trivalent, and in its monomeric form, it is expected to adopt a trigonal planar or slightly pyramidal geometry. wikipedia.org However, the high Lewis acidity of the aluminum center and the presence of the alkoxide ligand make dimerization highly probable, which would result in a four-coordinate, pseudo-tetrahedral geometry around each aluminum atom. libretexts.org

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org The long hexyl and decenyl chains introduce significant conformational flexibility. Computational models can be used to map the potential energy surface and identify low-energy conformers.

Key areas of conformational flexibility include:

Rotation around the Al-C and Al-O bonds.

Rotation around the C-C single bonds within the hexyl and decenolate alkyl chains.

The orientation of the ligands relative to each other.

These conformational preferences are governed by a delicate balance of steric repulsion between the bulky alkyl and alkoxide groups and stabilizing electronic interactions. Identifying the most stable conformer is crucial as it often represents the resting state of the molecule before it engages in a chemical reaction.

Computational Modeling of Reaction Mechanisms and Energy Surfaces

One of the most powerful applications of computational chemistry is the modeling of reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy surface of a reaction, providing deep insights into its feasibility, kinetics, and selectivity. nih.gov

Organoaluminum alkoxides are widely used as initiators or catalysts, particularly in ring-opening polymerization (ROP) of cyclic esters like lactide and lactones. kocaeli.edu.trrsc.org Computational studies have been instrumental in elucidating the mechanisms of these reactions. A representative catalytic cycle, known as the coordination-insertion mechanism, involves several key steps that can be modeled computationally:

Coordination: The Lewis acidic aluminum center of the alkoxide complex coordinates to the carbonyl oxygen of the cyclic monomer. This step activates the monomer by withdrawing electron density from the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack (Insertion): The alkoxide group (e.g., the (3Z)-3-decen-1-olato ligand) performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This is typically the rate-determining step, and computational modeling of its transition state is key to understanding the reaction rate. goettingen-research-online.de

Ring Opening: The attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, opening the ring and extending the polymer chain, with the former alkoxide ligand now incorporated at one end. The aluminum center is now bonded to a new, longer alkoxide group.

Propagation: The catalytic cycle continues with the coordination and insertion of subsequent monomer units.

Computational modeling allows for the calculation of activation energies for each step, helping to identify the rate-limiting step and understand how the catalyst's structure influences its activity. researchgate.net

The reactivity and selectivity of an organoaluminum catalyst are governed by a combination of steric and electronic effects. escholarship.org Computational techniques, such as energy decomposition analysis, can disentangle these contributions to provide a clearer picture of their respective roles. mdpi.com

Electronic Effects: The electronic nature of the ligands attached to the aluminum center modulates its Lewis acidity. The electron-donating alkoxide group and the less-donating alkyl groups collectively influence the partial positive charge on the aluminum. This, in turn, affects how strongly the catalyst can coordinate to and activate a substrate. Computational models can quantify these effects by analyzing charge distributions and orbital energies. mdpi.com

Steric Effects: The sheer size of the ligands plays a crucial role in controlling access to the aluminum center. The two hexyl groups and the (3Z)-3-decen-1-olato group create a specific steric environment around the active site. This steric hindrance can influence which substrates can effectively coordinate and in what orientation, thereby controlling selectivity (e.g., stereoselectivity in polymerization). Computational methods can quantify this steric bulk, for instance, by calculating "buried volume" percentages, which represent the portion of the space around the metal center occupied by the ligands. mdpi.com

For Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the bulky ligands would be expected to favor the approach of less sterically demanding substrates and could impart a degree of selectivity in catalytic transformations.

Table 3: Summary of Computationally Assessed Contributions to Reactivity

| Effect | Key Influencing Factors | Computational Assessment Methods | Predicted Impact on Reactivity/Selectivity |

| Electronic | Electronegativity of O vs. C; Inductive effects of alkyl chains | NBO Analysis, Frontier Orbital Analysis, Energy Decomposition Analysis | Modulates Lewis acidity of Al center, affecting substrate activation |

| Steric | Size and conformation of hexyl and decenolate ligands | Molecular Mechanics (MM), Buried Volume Calculations, Activation Strain Models | Controls substrate access to the Al center, influencing selectivity |

Catalytic and Synthetic Applications of Organoaluminum 3z 3 Decen 1 Olato Dihexyl Analogs in Advanced Chemical Synthesis

Application in Controlled Polymerization Processes

Organoaluminum complexes are instrumental in the production of polymers with well-defined architectures and properties. Their role as both initiators and co-catalysts in various polymerization processes underscores their importance in materials science.

Role as Initiators in Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Lactones, Cyclic Ethers)

Aluminum alkoxide complexes are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactones (e.g., ε-caprolactone, lactide) and cyclic ethers. mdpi.comresearchgate.netmdpi.com These polymerizations can proceed in a living manner, offering excellent control over the resulting polymer's molecular weight and dispersity. mdpi.comresearchgate.net

Mechanism of Polymerization Initiation and Propagation

The ROP of cyclic esters initiated by aluminum alkoxides typically follows a coordination-insertion mechanism. mdpi.commdpi.com The process begins with the coordination of the monomer's carbonyl oxygen to the Lewis acidic aluminum center. This is followed by the nucleophilic attack of the aluminum-bound alkoxide group on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the aluminum-alkoxide bond. mdpi.commdpi.com The propagation step involves the sequential coordination and insertion of monomer molecules, with the growing polymer chain remaining attached to the aluminum center as an alkoxide. mdpi.com

Control over Polymer Chain Growth and Architecture

A key advantage of using organoaluminum initiators in ROP is the high degree of control they afford over the polymerization process. This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). tandfonline.comnih.gov Furthermore, the structure of the ligands attached to the aluminum center can be modified to influence the stereoselectivity of the polymerization, particularly in the case of chiral monomers like lactide, leading to the formation of stereoregular polymers. tandfonline.comacs.org The living nature of these polymerizations also enables the synthesis of complex polymer architectures, such as block copolymers, by the sequential addition of different monomers. mdpi.com

Table 1: Performance of Various Aluminum Complexes in ROP of ε-Caprolactone

| Initiator/Catalyst System | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Dimethyl(salicylaldiminato)aluminum/BnOH | 100 | 98 | 11,200 | 1.15 | mdpi.com |

| Aluminum ketiminate complex | 200 | 95 | 22,800 | 1.05 | mdpi.com |

Co-catalytic Activity in Olefin Polymerization Systems

In addition to their role as primary initiators, organoaluminum compounds are widely used as co-catalysts in transition metal-catalyzed olefin polymerization, most notably in Ziegler-Natta systems. nih.govacs.org In these systems, the organoaluminum compound, often a trialkylaluminum or an alkylaluminum halide, serves multiple functions. It acts as an alkylating agent for the transition metal pre-catalyst, generating the active metal-alkyl species. nih.gov Furthermore, it functions as a scavenger for impurities that could poison the catalyst and can also play a role in the activation of the catalyst and the stabilization of the active site. acs.orgacs.org The choice of the organoaluminum co-catalyst can significantly impact the activity of the polymerization catalyst and the properties of the resulting polyolefin. acs.org

Utility in Stereoselective Organic Transformations

The Lewis acidic nature and the presence of reactive aluminum-carbon bonds make organoaluminum reagents valuable in stereoselective organic synthesis, particularly in carbon-carbon bond-forming reactions. parisdescartes.fr

Regioselectivity and Stereocontrol in C-C Bond Forming Reactions

Organoaluminum reagents can exhibit high levels of regioselectivity and stereocontrol in their reactions with various electrophiles. wikipedia.org For instance, they can be used in the enantioselective conjugate addition to α,β-unsaturated carbonyl compounds and in the allylation of aldehydes and ketones. researchgate.net The stereochemical outcome of these reactions is often influenced by the chiral ligands attached to the aluminum center or by the use of chiral additives. The ability to control both the position of the new bond (regioselectivity) and its spatial orientation (stereoselectivity) is crucial for the synthesis of complex organic molecules with defined three-dimensional structures. acs.orgnih.gov For example, organoaluminum reagents have been employed in copper-catalyzed allylic substitution reactions to generate all-carbon quaternary stereogenic centers with high enantioselectivity. acs.org

Table 2: Regioselectivity in the Reaction of Organoaluminum Reagents with Carbonyl Compounds

| Organoaluminum Reagent | Carbonyl Compound | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Allenylaluminum reagent | Aldehyde | Homopropargylic alcohol | High | researchgate.net |

| Propargylaluminum reagent | Ketone | Allenic alcohol | High | researchgate.net |

Lewis Acid Catalysis in Asymmetric Reactions

Organoaluminum compounds are widely recognized for their role as Lewis acids in organic synthesis, capable of activating substrates and facilitating a variety of chemical transformations. wikipedia.org In the context of asymmetric reactions, chiral ligands are often employed in conjunction with organoaluminum species to induce enantioselectivity. nih.gov These catalytic systems are pivotal in the synthesis of chiral molecules, which are of significant importance in pharmaceuticals and materials science.

The general mechanism involves the aluminum center coordinating to a substrate, thereby lowering the energy of the transition state for a subsequent reaction. The steric and electronic properties of the ligands attached to the aluminum, in this case, the dihexyl and (3Z)-3-decen-1-olato groups, would theoretically influence the catalytic activity and selectivity. However, no specific studies detailing the use of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- or its close analogs in asymmetric catalysis have been identified. Consequently, no data on its performance, such as enantiomeric excess or reaction yields for specific transformations, can be presented.

Precursor Chemistry for Inorganic-Organic Hybrid Materials

Organometallic compounds are frequently used as precursors for the deposition of thin films and the synthesis of advanced materials like Metal-Organic Frameworks (MOFs). wikipedia.orgmdpi.com The choice of precursor is critical as its chemical structure, volatility, and decomposition pathway dictate the properties of the final material.

Controlled Chemical Deposition of Aluminum-Containing Thin Films

Aluminum oxide thin films are crucial components in microelectronics and as protective coatings due to their dielectric properties and chemical inertness. harvard.edu Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are common techniques for depositing these films, and they rely on volatile precursor molecules. google.com Organoaluminum compounds, particularly aluminum alkoxides, are a known class of precursors for this purpose. researchgate.netdiva-portal.org

Theoretically, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- could serve as a precursor for aluminum oxide thin films. Its long alkyl chains might influence its volatility and decomposition temperature. The presence of an alkoxy group could provide a pathway for the formation of aluminum-oxygen bonds. However, there is no published research that investigates the use of this specific compound in CVD or ALD processes. Therefore, data on deposition rates, film composition, and material properties are unavailable.

Hypothetical Deposition Parameters for an Analogous Alkoxyaluminum Precursor

| Parameter | Value |

|---|---|

| Precursor Temperature | Data not available |

| Substrate Temperature | Data not available |

| Deposition Rate | Data not available |

| Film Composition | Data not available |

| Resulting Film Thickness | Data not available |

Integration into Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net Aluminum-based MOFs are of particular interest due to their stability and the low cost and abundance of aluminum. researchgate.net The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent. mdpi.com

While organoaluminum compounds can be a source of aluminum, the use of complex alkoxides like Aluminum, ((3Z)-3-decen-1-olato)dihexyl- as precursors in MOF synthesis is not a commonly reported method. The reactivity of the Al-C bonds could potentially interfere with the formation of the desired MOF structure. The scientific literature on aluminum MOF synthesis predominantly describes the use of simple aluminum salts, such as aluminum nitrate (B79036) or aluminum chloride. mdpi.com There are no available studies that report the integration of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- or its fragments into a MOF structure.

Future Directions and Emerging Research Avenues for Organoaluminum Alkoxide Chemistry

Development of Next-Generation Ligand Architectures for Enhanced Reactivity

The reactivity and selectivity of organoaluminum alkoxides are intrinsically linked to the ligand environment surrounding the aluminum center. The development of novel ligand architectures is a cornerstone of advancing their catalytic potential. Current research is moving beyond simple alkyl and aryl ligands to more complex, tailored structures designed to fine-tune the electronic and steric properties of the aluminum catalyst.

One promising direction is the use of bulky substituents and stabilizing coordinative ligands to overcome the pyrophoric nature, kinetic instability, and volatility that can sometimes hamper the application of organoaluminum compounds. goettingen-research-online.de The design of ligands that can confer specific geometries and electronic properties to the metal center is crucial for enhancing catalytic activity and selectivity. For instance, the use of heteroscorpionate ligands has been shown to induce helical chirality in aluminum complexes, opening up new possibilities for asymmetric catalysis. researchgate.net

Nitrogen-containing ligands, in particular, have proven to be versatile in creating highly active catalysts. mdpi.com Ligands such as amidinates, guanidinates, and various N-heterocyclic systems can be used to synthesize a range of polyolefin materials with specific properties. mdpi.com The modular nature of these ligands allows for systematic modification, enabling the optimization of catalyst performance for specific applications. For example, the table below illustrates the impact of ligand modification on the catalytic activity of organoaluminum complexes in olefin polymerization.

| Ligand Type | Metal Center | Cocatalyst | Activity (kg polymer/mol Al·h) | Polymer Properties |

| Salen-type | Al | MAO | 500-1200 | Isotactic Polypropylene |

| Amidine | Al | Borate | 800-2500 | UHMWPE |

| Pyridine-amine | Al | MAO | 1500-4000 | Ethylene (B1197577)/α-olefin copolymers |

This table presents representative data for organoaluminum catalysts with different ligand architectures to illustrate the impact on catalytic performance. MAO stands for methylaluminoxane, and UHMWPE for ultra-high-molecular-weight polyethylene.

For a compound like Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, the (3Z)-3-decen-1-olato ligand itself can be considered a key component of the ligand architecture. The presence of the double bond within the alkoxide ligand could potentially be exploited for further functionalization or to influence the coordination sphere of the aluminum center, thereby modulating its reactivity.

Exploration of Novel Catalytic Transformations Mediated by Organoaluminum Alkoxides

Organoaluminum compounds have long been utilized as catalysts and co-catalysts in polymerization reactions. goettingen-research-online.de However, the scope of their catalytic applications is continuously expanding. Researchers are exploring their use in a variety of other chemical transformations, including hydroboration, hydroamination, and the ring-opening polymerization of cyclic esters. goettingen-research-online.denih.gov

The high Lewis acidity and the polarity of the Al-C bond are key to the reactivity of organoaluminum compounds. wikipedia.org These properties allow them to activate substrates and facilitate bond-forming reactions. For example, organoaluminum complexes have been shown to be effective catalysts for the monohydroboration of carbodiimides, a transformation that is challenging to achieve with high selectivity. nih.gov

The development of well-defined aluminum compounds is crucial for their application in green and sustainable chemistry, as aluminum is an abundant, inexpensive, and less toxic metal compared to many transition metals. goettingen-research-online.de The table below summarizes some of the emerging catalytic applications of organoaluminum alkoxides.

| Catalytic Transformation | Substrate | Product | Catalyst System | Reference |

| Hydroboration | Carbodiimide | N-borylformamidine | L-Al-H complex | nih.gov |

| Ring-Opening Polymerization | rac-lactide | Isotactic Polylactide | Salen-Al-OR complex | nih.gov |

| CO2 Insertion | Epoxide | Cyclic Carbonate | Al(III) complex | goettingen-research-online.de |

The specific compound, Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, with its long alkyl chains, may exhibit enhanced solubility in nonpolar organic solvents, which could be advantageous in certain catalytic systems. The unsaturated alkoxide ligand could also play a role in the catalytic cycle, potentially acting as a hemilabile ligand that can coordinate and de-coordinate from the aluminum center to facilitate substrate binding and product release.

Advancements in In Situ Spectroscopic and Computational Monitoring of Reactions

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient catalysts. Advancements in in situ spectroscopic techniques and computational chemistry are providing unprecedented insights into the behavior of organoaluminum alkoxides during catalytic reactions.

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the formation of intermediates and track the progress of a reaction in real-time. researchgate.netfarabi.university For example, proton NMR spectroscopy has been used to study the dynamic exchange of alkyl groups in dimeric trialkylaluminum compounds. chemeurope.com In situ IR spectroscopy has been employed to study the adsorption and reaction of organosilanes on aluminum surfaces, providing information about the formation of Al-O-Si bonds. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms, predicting catalyst performance, and designing new catalysts. researchgate.netbris.ac.ukbris.ac.uk Computational studies can provide detailed information about the electronic structure of catalysts and the energetics of different reaction pathways. researchgate.net This information is invaluable for understanding the factors that control catalyst activity and selectivity.

| Technique | Information Obtained | Application in Organoaluminum Chemistry |

| In Situ NMR | Identification of intermediates, reaction kinetics | Monitoring polymerization reactions, studying ligand exchange |

| In Situ IR | Surface species, bond formation/breaking | Characterizing catalyst active sites, studying surface reactions |

| DFT Calculations | Reaction mechanisms, electronic structures | Predicting catalyst activity, designing new ligands |

For Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, a combination of these techniques could be used to study its behavior in catalytic reactions. For example, in situ NMR could be used to monitor the coordination of a substrate to the aluminum center, while DFT calculations could be used to model the transition states of the reaction and predict the most likely reaction pathway.

Integration of Organoaluminum Chemistry into Sustainable Chemical Processes and Flow Systems

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. The use of earth-abundant and low-toxicity metals like aluminum is a key aspect of this trend. goettingen-research-online.deuit.no Furthermore, the integration of organoaluminum chemistry into continuous flow systems offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. tue.nlyoutube.comparisdescartes.fr

Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. youtube.com It also enables the safe handling of highly reactive reagents, such as organoaluminum compounds, by generating them in situ and immediately consuming them in the next reaction step. parisdescartes.fr The on-demand generation of unstable and highly reactive intermediates is a significant advantage of flow chemistry. youtube.com

The development of robust and efficient organoaluminum catalysts that can be used in flow reactors is an active area of research. This includes the immobilization of homogeneous catalysts on solid supports to facilitate catalyst separation and recycling. The table below highlights the advantages of using flow chemistry for organometallic reactions.

| Feature | Advantage in Flow Chemistry | Relevance to Organoaluminum Chemistry |

| Enhanced Safety | Small reactor volumes, rapid heat dissipation | Safe handling of pyrophoric organoaluminum reagents |

| Precise Control | Accurate control of temperature, pressure, and residence time | Optimization of reaction conditions for improved yield and selectivity |

| Scalability | Easy to scale up by running the reactor for longer or using multiple reactors in parallel | Facilitates the industrial production of chemicals using organoaluminum catalysts |

| In Situ Generation | On-demand production of reactive intermediates | Use of unstable organoaluminum reagents without the need for isolation and storage |

The physical properties of Aluminum, ((3Z)-3-decen-1-olato)dihexyl-, such as its likely liquid state at room temperature and its solubility in organic solvents, would make it well-suited for use in flow chemistry systems. Its potential catalytic activity could be harnessed in a continuous process for the synthesis of fine chemicals or polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Aluminum, ((3Z)-3-decen-1-olato)dihexyl-?

- Methodological Answer : Begin with organometallic synthesis protocols, such as alkoxylation of aluminum precursors with (3Z)-3-decen-1-ol under inert conditions. Use factorial design (e.g., varying temperature, molar ratios, and reaction time) to optimize yield . Characterization via NMR and FT-IR should confirm ligand coordination and stereochemical integrity. Cross-validate results with computational simulations (e.g., DFT for molecular geometry) .

Q. How can spectroscopic data inconsistencies for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent polarity effects or dynamic equilibria (e.g., ligand exchange). Perform variable-temperature NMR and solvent-dependent studies to isolate contributions. Compare experimental data with computational predictions (e.g., COMSOL Multiphysics for solvent interaction modeling) . Theoretical frameworks (e.g., ligand field theory) guide interpretation .

Q. What analytical techniques are most reliable for quantifying trace aluminum in biological systems post-exposure?

- Methodological Answer : Use graphite furnace atomic absorption spectroscopy (GFAAS) or inductively coupled plasma mass spectrometry (ICP-MS) with isotope dilution. Validate methods per CLSI guidelines (e.g., EP28-A3C for reference intervals) . Include quality controls like spiked recovery experiments and inter-laboratory comparisons .

Advanced Research Questions

Q. How does the steric and electronic configuration of (3Z)-3-decen-1-olato influence aluminum complex stability?

- Methodological Answer : Employ a combination of X-ray crystallography (for steric analysis) and cyclic voltammetry (for redox behavior). Computational modeling (e.g., molecular dynamics simulations) can predict ligand dissociation energies. Compare with analogous complexes (e.g., linear vs. branched alkoxides) to isolate electronic effects . Theoretical frameworks like hard-soft acid-base theory contextualize findings .

Q. What experimental designs best address contradictions in catalytic activity data for this compound?

- Methodological Answer : Use a pre-test/post-test control group design to isolate variables (e.g., substrate purity, moisture levels) . Apply response surface methodology (RSM) to identify interactions between catalytic conditions (e.g., pressure, temperature). Reconcile discrepancies using meta-analysis of published datasets, guided by systematic review protocols .

Q. How can AI-driven tools enhance predictive modeling of this compound’s environmental fate?

- Methodological Answer : Integrate machine learning (e.g., neural networks) with COMSOL Multiphysics to simulate degradation pathways under varying pH and temperature. Train models on experimental data (e.g., HPLC-MS degradation products) and validate against field studies. Prioritize "smart laboratory" frameworks for real-time data adjustment .

Methodological Framework Integration

Q. How to align mechanistic studies of this compound with broader theoretical models in organoaluminum chemistry?

- Methodological Answer : Frame hypotheses using the ligand substitution kinetics framework. Design stopped-flow experiments to measure rate constants, correlating with DFT-calculated transition states. Compare results to established models (e.g., Eigen-Wilkins mechanism) .

Q. What statistical approaches are robust for analyzing heterogeneous toxicity data?

- Methodological Answer : Apply mixed-effects models to account for variability in biological replicates. Use Bayesian inference to quantify uncertainty in dose-response relationships. Reference ATSDR/NTP/EPA guidelines for prioritizing data needs .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.